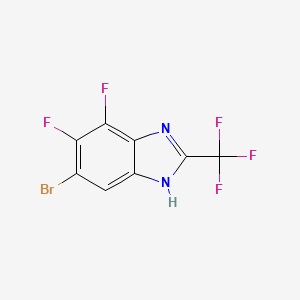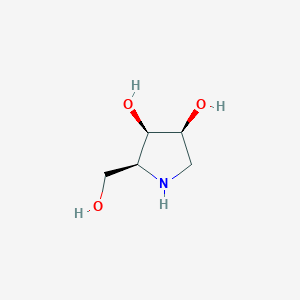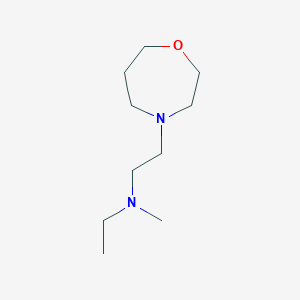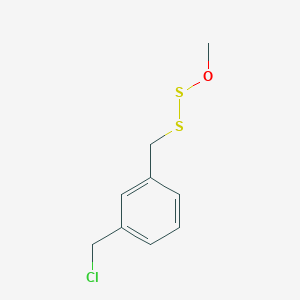
3-(Bromomethyl)-5-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-5-chlorophenol is an organic compound with the molecular formula C7H6BrClO It is a derivative of phenol, where the hydrogen atoms at the 3 and 5 positions are substituted with bromomethyl and chlorine groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-chlorophenol typically involves the bromination of 5-chlorophenol. One common method includes the reaction of 5-chlorophenol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-5-chlorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenols with various functional groups.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 3-methyl-5-chlorophenol.
Applications De Recherche Scientifique
3-(Bromomethyl)-5-chlorophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-5-chlorophenol depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it useful in forming covalent bonds with biological molecules. This reactivity can be exploited in medicinal chemistry to design drugs that target specific enzymes or receptors. The phenolic group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)phenol: Lacks the chlorine substituent, making it less reactive in certain chemical reactions.
5-Chloro-2-methylphenol: Has a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
3-Bromo-5-chlorotoluene: Similar structure but lacks the phenolic hydroxyl group, altering its chemical properties.
Uniqueness
3-(Bromomethyl)-5-chlorophenol is unique due to the presence of both bromomethyl and chlorine substituents on the phenol ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H6BrClO |
|---|---|
Poids moléculaire |
221.48 g/mol |
Nom IUPAC |
3-(bromomethyl)-5-chlorophenol |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,4H2 |
Clé InChI |
JGQVKHITCKVEFG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


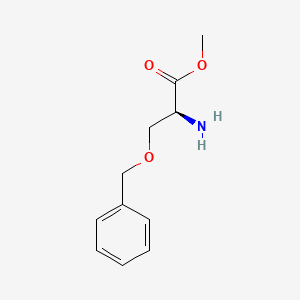
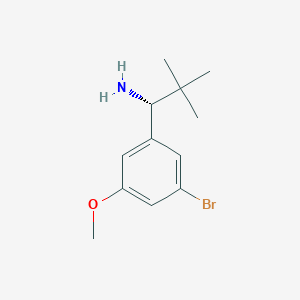
![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)

![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)

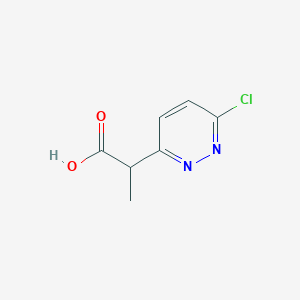
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
